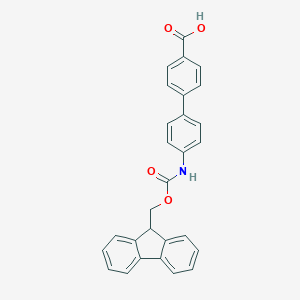

4'-(Fmoc-amino)-biphenyl-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21NO4/c30-27(31)20-11-9-18(10-12-20)19-13-15-21(16-14-19)29-28(32)33-17-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFQPUGJSBVHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90621364 | |

| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215248-42-3 | |

| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 4 Fmoc Amino Biphenyl 4 Carboxylic Acid

Strategic Approaches to the Core Biphenyl-4-carboxylic Acid Synthesis

The construction of the biphenyl-4-carboxylic acid backbone is a foundational step. Various cross-coupling methodologies have been developed to create this essential structural motif.

Suzuki Cross-Coupling Reactions in Biphenyl (B1667301) Moiety Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, making it ideal for the synthesis of biphenyl derivatives. researchgate.netchemrxiv.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. researchgate.netajgreenchem.com For the synthesis of the 4'-amino-biphenyl-4-carboxylic acid core, a common approach involves coupling a protected 4-aminophenyl boronic acid with a 4-halobenzoic acid derivative, or vice versa. chemrxiv.org

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. researchgate.netacs.org For instance, a water-soluble fullerene-supported PdCl2 nanocatalyst has been shown to be effective for the Suzuki–Miyaura cross-coupling of a bromobenzoic acid with an aryl boronic acid in water at room temperature. researchgate.net Another approach utilized Pd/C as a catalyst in a methanol/water mixture, which resulted in high yields of the biphenylcarboxylic acid with low residual palladium levels. acs.org

A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are often employed in these reactions. acs.org The reaction conditions, including the choice of base (e.g., sodium carbonate, potassium carbonate) and solvent, are optimized to ensure efficient coupling. researchgate.netacs.org

| Parameter | Examples | Significance |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd/C, Fullerene-supported PdCl₂ | Facilitates the cross-coupling reaction. researchgate.netacs.org |

| Reactants | Aryl halides (e.g., 4-bromobenzoic acid) and Arylboronic acids (e.g., 4-aminophenylboronic acid) | The building blocks for the biphenyl structure. chemrxiv.orgresearchgate.net |

| Base | Na₂CO₃, K₂CO₃ | Activates the boronic acid for transmetalation. researchgate.netacs.org |

| Solvent | DME/H₂O, MeOH/H₂O, Water | Provides the medium for the reaction and influences solubility and reactivity. researchgate.netacs.org |

Alternative Synthetic Pathways for Biphenyl-Amino Acid Scaffolds

While Suzuki coupling is prevalent, other transition-metal-catalyzed reactions are also employed for constructing biphenyl scaffolds. These include the Ullmann, Kumada, Stille, and Negishi cross-coupling reactions, which also involve transition metals like palladium. researchgate.net Additionally, a one-pot Heck/Suzuki coupling has been successfully applied in the synthesis of certain biphenyl derivatives. researchgate.net

More recently, a decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids has been reported, offering a direct route to diverse biaryl motifs. nih.gov Another innovative approach is the aminative Suzuki–Miyaura coupling, which alters the products from C-C–linked biaryls to C-N–C–linked diaryl amines by incorporating a formal nitrene insertion process. snnu.edu.cn These alternative methods provide a broader toolbox for chemists to access a wide range of biphenyl derivatives with varied functionalities.

Fmoc-Protecting Group Chemistry and its Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial protecting group for amines, particularly in solid-phase peptide synthesis, due to its base-lability. nih.govgoogle.com The introduction of the Fmoc group onto the 4'-amino position of the biphenyl-4-carboxylic acid is a key step in preparing the final compound for its use in peptide synthesis.

The protection is typically achieved by reacting the amino group with an Fmoc-reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. nih.govnih.gov The choice of reaction conditions is important to ensure complete protection and avoid side reactions. For instance, in the synthesis of Fmoc-protected bis-amino acids, a temporary Cu(II) complexation strategy has been used to temporarily block other reactive sites, allowing for the selective introduction of the Fmoc group on the desired nitrogen. nih.govresearchgate.net

Stable Fmoc-benzotriazoles have also been shown to react with various amino acids in the presence of triethylamine (B128534) to afford Fmoc-protected amino acids in very good yields, free of dipeptide and tripeptide impurities. organic-chemistry.org

Amide Bond Formation and Coupling Strategies Utilizing 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid

Once synthesized, this compound serves as a building block for the synthesis of larger molecules, primarily through the formation of amide bonds.

Direct Amidation Protocols for Carboxylic Acids

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide, with the only byproduct being water. mdpi.comencyclopedia.pub This approach can be achieved under thermal conditions, but often requires high temperatures (>160 °C). encyclopedia.pub To facilitate the reaction at lower temperatures, dehydrating agents such as molecular sieves are often employed to remove the water as it is formed, thereby driving the equilibrium towards the amide product. mdpi.comuantwerpen.be

Catalytic methods for direct amidation have also been developed. For example, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of aromatic and aliphatic carboxylic acids with amines. nih.govresearchgate.net Boron-based Lewis acids have also been investigated for the chemoselective amidation of unprotected amino acids. nih.gov These catalytic approaches offer a more efficient and atom-economical route to amide bond formation. mdpi.com

Application of Advanced Coupling Reagents and Catalysts (e.g., HCTU, HATU, DBU, Molecular Sieves)

In modern peptide synthesis, a variety of advanced coupling reagents are used to activate the carboxylic acid group of this compound, facilitating its reaction with an amine. sigmaaldrich.com These reagents are designed to be highly efficient, minimize side reactions such as racemization, and work under mild conditions. sigmaaldrich.commerckmillipore.com

HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-, hexafluorophosphate(1-), 3-oxide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents that convert carboxylic acids into their corresponding OAt esters, which are more reactive than OBt esters generated by older reagents like HBTU. sigmaaldrich.commerckmillipore.comamericanlaboratory.com HATU is known to react faster with less epimerization during coupling. peptide.com HCTU is a more affordable and efficient alternative to HATU for fast Fmoc solid-phase peptide synthesis. americanlaboratory.comnih.gov

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic amidine base that is often used for the deprotection of the Fmoc group in solid-phase peptide synthesis. nih.govresearchgate.net Its use can be advantageous over piperidine (B6355638) in certain cases, as it can reduce racemization and side reactions. nih.gov

Molecular sieves are used in direct amidation reactions to remove water and drive the reaction to completion. mdpi.com The formation of the active intermediate in some catalytic amidation reactions, such as those using boronic acids, has been shown to be highly dependent on the quantity and nature of the molecular sieves used. mdpi.comencyclopedia.pub

| Reagent/Additive | Full Name | Function |

|---|---|---|

| HCTU | 1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-, hexafluorophosphate(1-), 3-oxide | Highly efficient coupling reagent for fast Fmoc SPPS. americanlaboratory.comnih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Fast-acting coupling reagent with low racemization. sigmaaldrich.compeptide.com |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Base for Fmoc-deprotection, can reduce racemization. nih.govresearchgate.net |

| Molecular Sieves | - | Dehydrating agent used in direct amidation to remove water. mdpi.comuantwerpen.be |

Regioselective and Stereoselective Functionalization of the Biphenyl Core

The biphenyl unit serves as a versatile scaffold that can be strategically functionalized to influence the molecule's conformation, electronic properties, and biological activity. Regio- and stereocontrol in these functionalization reactions are paramount for accessing specific isomers and achieving desired molecular architectures.

Enantioselective Synthesis of Chiral Amine Precursors and Derivatives

The introduction of chirality at the aminomethyl group of the biphenyl core is of significant interest for creating stereochemically defined building blocks. While direct enantioselective methods for the synthesis of 4'-(aminomethyl)-biphenyl-4-carboxylic acid precursors are not extensively documented in publicly available literature, several established strategies for asymmetric amine synthesis can be hypothetically applied.

Chiral Auxiliaries: One potential approach involves the use of chiral auxiliaries. These are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a diastereoselective manner. For instance, a prochiral precursor, such as a 4'-formyl-biphenyl-4-carboxylic acid derivative, could be reacted with a chiral amine auxiliary to form a chiral imine. Subsequent reduction of this imine would lead to a diastereomeric mixture of amines, which could then be separated. Cleavage of the chiral auxiliary would then yield the desired enantiomerically enriched amine. Common chiral auxiliaries that could be explored for this purpose include those derived from amino acids or other readily available chiral natural products.

Asymmetric Reduction: Another viable strategy is the asymmetric reduction of a suitable prochiral precursor. For example, a 4'-(cyano)-biphenyl-4-carboxylic acid derivative could be a potential starting material. The asymmetric hydrogenation of the nitrile group to a primary amine using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, could provide an enantioselective route to the chiral amine precursor. Similarly, the asymmetric reductive amination of a 4'-formyl-biphenyl-4-carboxylic acid derivative in the presence of a chiral catalyst and an ammonia (B1221849) source could also be explored.

Enzymatic Resolution: Enzymatic kinetic resolution offers a powerful method for separating enantiomers of a racemic amine. In this approach, a racemic mixture of the 4'-(aminomethyl)-biphenyl-4-carboxylic acid precursor would be treated with an enzyme, such as a lipase (B570770) or an acylase, in the presence of an acylating agent. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted amines. Subsequent deacylation of the acylated enantiomer would provide access to the other enantiomer.

While specific examples for the direct enantioselective synthesis of chiral 4'-(aminomethyl)-biphenyl-4-carboxylic acid precursors are scarce, the principles of asymmetric synthesis provide a clear roadmap for achieving this goal. The choice of method would depend on factors such as the availability of starting materials, the desired enantiomeric purity, and the scalability of the process.

Synthesis of Substituted Analogs (e.g., Abc Amino Acids, Bipyridyl Variants)

The modification of the biphenyl core to create novel amino acid analogs has been a fruitful area of research, leading to the development of "Abc" (aminomethyl-biphenyl-carboxylic acid) amino acids and bipyridyl variants with unique structural and functional properties.

Abc Amino Acids: A notable class of substituted analogs are the "Abc amino acids," which are photoisomerizable amino acids designed to induce significant conformational changes in polypeptide backbones upon photoirradiation. An efficient synthesis of an Fmoc-protected meta,para-Abc (mpAbc) has been reported, where the key steps involve the formation of the biaryl components via Suzuki couplings and the construction of an azo linkage through an amine/nitroso condensation. rsc.orguni-muenchen.de The Suzuki coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a powerful tool for constructing the biphenyl core of these analogs. This methodology allows for the introduction of various substituents onto the biphenyl rings, enabling the fine-tuning of the photophysical and conformational properties of the resulting Abc amino acids.

Bipyridyl Variants: The replacement of one of the phenyl rings in the biphenyl core with a pyridine (B92270) ring leads to the formation of bipyridyl amino acids. These analogs are of particular interest due to their ability to act as high-affinity bidentate metal-binding modules, allowing for the incorporation of metal coordination sites directly into a peptide backbone. The synthesis of 4'-aminomethyl-2,2'-bipyridyl-4-carboxylic acid (a bipyridyl Abc analog) and its Boc- and Fmoc-protected derivatives has been successfully achieved. duke.edu The presence of the bipyridyl group within the peptide chain imposes distinct conformational constraints, influencing the local secondary structure. This feature has been exploited to create novel peptide-caged redox-active metal complexes.

The synthetic strategies for these analogs highlight the versatility of the biphenyl scaffold and the power of modern organic chemistry methodologies, such as the Suzuki coupling, to create complex and functionalized amino acid derivatives.

Applications in Peptide and Protein Research

Solid-Phase Peptide Synthesis (SPPS) with 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid as a Building Block

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and production, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. altabioscience.com The use of Fmoc (9-fluorenylmethyloxycarbonyl) as a temporary protecting group for the α-amino group is a widely adopted strategy in SPPS due to its mild deprotection conditions. altabioscience.comnih.gov

The integration of this compound into standard Fmoc-based SPPS protocols is a straightforward process that follows the conventional cycle of deprotection, activation, and coupling. uci.edudu.ac.in The Fmoc group is typically removed using a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). genscript.com Following the removal of the Fmoc group, the exposed amine on the growing peptide chain is ready to be coupled with the next amino acid.

The carboxylic acid moiety of the incoming Fmoc-protected amino acid, including this compound, is activated to facilitate the formation of the amide bond. bachem.com This activation is typically achieved using a variety of coupling reagents. peptide.com

Table 1: Common Coupling Reagents in Fmoc-SPPS

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide), DCC (N,N'-dicyclohexylcarbodiimide) | Often used with additives like HOBt or Oxyma to minimize racemization. bachem.compeptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient but can be more expensive. bachem.compeptide.com |

The choice of coupling reagent and conditions can be optimized to ensure efficient incorporation of this sterically demanding unnatural amino acid. nih.gov

The rigid and extended structure of the biphenyl (B1667301) moiety in this compound makes it an ideal building block for the synthesis of complex peptidic structures and oligomers with well-defined conformations. nih.gov These peptidomimetics often exhibit enhanced stability against proteolytic degradation compared to their natural peptide counterparts. sigmaaldrich.com

Achieving high coupling and deprotection efficiencies is crucial for the successful synthesis of long or complex peptides. nih.gov For sterically hindered amino acids like this compound, optimization of these steps is particularly important.

Coupling Efficiency: The efficiency of the coupling reaction can be influenced by several factors, including the choice of coupling reagent, solvent, temperature, and reaction time. For challenging couplings, more potent activating reagents such as HATU or HCTU are often employed. uci.edubachem.com Double coupling, where the coupling step is repeated, can also be used to ensure complete reaction. uci.edu

Deprotection Efficiency: The removal of the Fmoc group is typically achieved with a 20-50% solution of piperidine in DMF. genscript.com While generally efficient, the deprotection of the Fmoc group from a sterically hindered amino acid may require longer reaction times or the use of alternative bases. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used to accelerate Fmoc removal, often in combination with piperidine. peptide.com However, care must be taken as prolonged exposure to strong bases can lead to side reactions like aspartimide formation. nih.gov

Table 2: Strategies for Optimizing SPPS with Bulky Amino Acids

| Parameter | Standard Condition | Optimized Condition for Bulky Residues |

|---|---|---|

| Coupling | ||

| Reagent | HBTU/HOBt | HATU, HCTU, or PyBOP bachem.compeptide.com |

| Time | 30-60 min | 2 hours or double coupling uci.edu |

| Temperature | Room Temperature | Elevated temperature (microwave-assisted) |

| Deprotection | ||

| Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF with extended time, or addition of DBU peptide.com |

Design and Engineering of Conformationally Constrained Peptides

The introduction of conformational constraints into peptides is a powerful strategy to enhance their biological activity, selectivity, and stability. nih.goviris-biotech.de this compound, with its rigid biphenyl core, is an excellent tool for achieving this.

Stapled peptides are a class of conformationally constrained peptides where a covalent linkage is introduced between two amino acid side chains, often to stabilize an α-helical structure. nih.govnih.gov The biphenyl unit of this compound can serve as a rigid linker to create stapled or cyclic peptides. researchgate.netresearchgate.net

In the synthesis of cyclic peptides, the biphenyl moiety can be incorporated into the peptide backbone to create a rigid segment that helps to pre-organize the peptide into a specific conformation for cyclization. researchgate.net The synthesis of such cyclic structures can be performed on the solid support or in solution after cleavage of the linear peptide from the resin. researchgate.netfrontiersin.org The choice of cyclization conditions is critical to maximize the yield of the desired cyclic product. researchgate.net

This compound is itself an unnatural amino acid, and its incorporation into peptides is a key strategy in the field of peptidomimetics. sigmaaldrich.comsigmaaldrich.com Its use can be combined with other non-natural amino acids to create peptides with novel properties. nih.gov

Photoisomerizable amino acids are molecules that can undergo a reversible change in their structure upon exposure to light of a specific wavelength. nih.gov The incorporation of such amino acids into peptides allows for the photocontrol of peptide conformation and, consequently, their biological activity. nih.gov While the biphenyl unit of this compound is not inherently photoisomerizable, it can be used in conjunction with photo-responsive amino acids to create peptides with light-regulated functions. The rigid biphenyl scaffold can serve to amplify the conformational changes induced by the photoisomerization of a nearby residue. researchgate.net

Exploration in Peptide-Based Drug Discovery

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of native peptides as therapeutic agents. One such building block, this compound, offers a unique combination of structural properties that are highly advantageous in the design of novel peptide-based drugs. Its rigid biphenyl scaffold plays a critical role in enhancing the pharmacological profiles of peptides and enabling the modulation of complex biological targets.

Development of Peptide Therapeutics with Enhanced Bioavailability and Efficacy

A primary obstacle in the development of peptide drugs is their poor oral bioavailability, which is typically less than 1%. hilarispublisher.com This is largely due to their susceptibility to enzymatic degradation by proteases in the gastrointestinal (GI) tract and their poor permeability across intestinal membranes. hilarispublisher.com Chemical modification, particularly the incorporation of unnatural amino acids like this compound, is a key strategy to address these challenges. hilarispublisher.comresearchgate.net

Furthermore, the conformational rigidity imparted by the biphenyl moiety helps to lock the peptide into a bioactive conformation. acs.orgnih.gov Many peptides need to adopt a specific three-dimensional shape to bind to their biological targets effectively. In solution, linear peptides often exist as a flexible ensemble of various conformations, with only a small fraction in the active state. By introducing a rigid element like this compound, the entropic cost of binding is reduced, leading to higher affinity and improved efficacy. This pre-organization of the peptide structure is a well-established principle for enhancing the potency of peptide-based drugs. nih.govrsc.org

The benefits of incorporating rigid, non-natural amino acids are summarized in the table below.

| Strategy | Advantage | Rationale |

| Incorporation of this compound | Enhanced Proteolytic Stability | The unnatural biphenyl structure disrupts protease recognition sites, preventing enzymatic degradation in the GI tract and bloodstream. nih.gov |

| Improved Bioactive Conformation | The rigid scaffold pre-organizes the peptide into its active shape, increasing binding affinity and therapeutic efficacy. acs.orgnih.gov | |

| Increased Lipophilicity | The aromatic biphenyl group can increase the hydrophobicity of the peptide, potentially improving its ability to cross cell membranes. nih.gov |

Ligand Design for Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to countless cellular processes, and their dysregulation is linked to numerous diseases, including cancer and viral infections. nih.gov Consequently, designing molecules that can selectively modulate PPIs is a major goal in drug discovery. nih.gov Many crucial PPIs are mediated by secondary structures like α-helices and β-turns. csic.es However, short peptides excised from these interaction domains are often unstructured in solution and thus poor inhibitors.

The rigid scaffold of this compound makes it an excellent component for building peptidomimetics that can mimic these critical secondary structures. nih.gov By incorporating this amino acid, researchers can create constrained peptides that present the necessary side chains in the correct spatial orientation to disrupt a targeted PPI. The biphenyl unit can function as a scaffold to mimic the surface of an α-helix or to nucleate the formation of a β-hairpin, forcing the peptide into a conformation that is complementary to the protein target. acs.orgnih.gov

This strategy has been successfully applied in the design of inhibitors for challenging targets. For instance, peptide inhibitors containing a biphenyl cross-linker have been developed to target the HIV capsid protein, disrupting the PPIs essential for viral assembly and entry. nih.gov Similarly, biphenyl-based constraints have been used to stabilize the helical structure of peptides designed to inhibit members of the Bcl-2 family of proteins, which are key regulators of apoptosis and important targets in cancer therapy. nih.gov These examples demonstrate the power of using rigid aromatic scaffolds to create potent and specific modulators of protein-protein interactions.

The following table highlights research where biphenyl-containing peptides have been used to modulate PPIs.

| Target | Therapeutic Area | Role of Biphenyl Scaffold | Research Finding |

| HIV Capsid Protein | Antiviral (HIV) | Serves as a cross-linker to staple a peptide into a stable, bioactive conformation. | Biphenyl-stapled peptides showed enhanced cell penetration and potent antiviral activity by inhibiting both virus entry and assembly. nih.gov |

| Mcl-1 (Bcl-2 Family Protein) | Oncology | Used to create constrained peptides that mimic the BH3 domain of pro-apoptotic proteins. | Biphenyl-cross-linked peptides can effectively inhibit the Mcl-1/Noxa PPI, providing a strategy for developing anticancer agents. nih.gov |

| β-Sheet Formation | General Peptidomimetics | Acts as a nucleator to promote the formation of β-hairpin-like structures in peptides. | A substituted biphenyl-based amino acid was shown to successfully induce and stabilize a β-hairpin fold in aqueous solution. acs.org |

Role in Supramolecular Chemistry and Advanced Materials

Self-Assembly Mechanisms of Fmoc-Functionalized Biphenyl (B1667301) Derivatives

The spontaneous organization of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid into supramolecular structures is governed by a combination of specific, weak, and reversible noncovalent interactions. The interplay between the aromatic moieties and hydrogen-bonding groups dictates the formation and stability of the resulting nanoscale assemblies.

The self-assembly of Fmoc-functionalized molecules, including the biphenyl derivative, is primarily driven by a synergistic combination of hydrogen bonding and aromatic interactions (π-π stacking), supplemented by hydrophobic effects. The large, planar Fmoc group is highly aromatic and hydrophobic, promoting strong π-π stacking interactions that cause the molecules to arrange into organized structures. This is further enhanced by the biphenyl group, which extends the aromatic system and adds rigidity.

| Interaction Type | Contributing Molecular Moiety | Role in Self-Assembly |

| π-π Stacking | Fluorenyl group, Biphenyl group | Primary driving force for aggregation; promotes molecular ordering and stabilizes the core of the assembly. |

| Hydrogen Bonding | Carboxylic acid, Amide (N-H) | Provides directionality and specificity; stabilizes fibrous structures through intermolecular linkages. |

| Hydrophobic Interactions | Entire molecule (Fmoc and biphenyl) | Contributes to aggregation in aqueous environments by minimizing contact with water. |

Enzyme-instructed self-assembly (EISA) is a sophisticated strategy that uses enzymatic reactions to trigger the formation of supramolecular structures in a specific time and place. This is achieved by designing a soluble, non-assembling precursor molecule that an enzyme can convert into an insoluble, self-assembling molecule like this compound.

While specific EISA systems for this compound are not extensively documented, the principle can be readily applied. A common approach involves masking the carboxylic acid group with an ester or adding a phosphate (B84403) group to a hydroxylated analogue. For instance, a precursor could be synthesized where the carboxylic acid is esterified. The addition of an esterase enzyme would cleave the ester, revealing the carboxylic acid and triggering self-assembly into a hydrogel or other nanostructure. This method allows for precise spatial and temporal control over material formation, which is highly desirable for applications in biomedicine and biotechnology.

Development of Supramolecular Hydrogels and Organogels

The ability of this compound and related molecules to self-assemble into nanofibrous networks allows them to immobilize large volumes of solvent, leading to the formation of supramolecular gels. These materials are of great interest due to their soft, tissue-like properties and responsiveness to external stimuli.

Fmoc-protected amino acids are renowned for their efficacy as low-molecular-weight gelators. The molecular structure of this compound is exceptionally well-suited for this purpose. The combination of the bulky, hydrophobic Fmoc and biphenyl groups with the hydrogen-bonding amide and carboxyl groups provides the necessary amphiphilicity and directional interactions to form entangled three-dimensional networks of nanofibers. In an aqueous environment, these fibers trap water molecules, resulting in the formation of a hydrogel. The rigid biphenyl unit enhances the stability and mechanical properties of the resulting gel compared to Fmoc derivatives of standard amino acids.

The properties of gels formed from Fmoc-biphenyl derivatives are highly dependent on both the molecular structure and external environmental conditions, such as pH and temperature. The presence of the carboxylic acid group makes these gels inherently pH-responsive. At high pH, the carboxyl group is deprotonated to carboxylate (-COO⁻), leading to electrostatic repulsion between the molecules, which prevents aggregation and keeps the molecule dissolved. Lowering the pH protonates the carboxylate to carboxylic acid (-COOH), neutralizing the charge and enabling the hydrogen bonding necessary for self-assembly and gelation. This pH-triggered sol-gel transition is a key feature for many applications.

Temperature also influences gel stability. Typically, heating provides enough thermal energy to disrupt the noncovalent interactions holding the network together, causing the gel to melt into a solution (a gel-sol transition). Upon cooling, the interactions can reform, allowing the gel to set again, a property known as thermal reversibility.

| Stimulus | Effect on Molecular Interactions | Macroscopic Outcome |

| Decrease in pH | Protonation of carboxylate groups reduces electrostatic repulsion and enables hydrogen bonding. | Sol-to-gel transition. |

| Increase in pH | Deprotonation of carboxylic acid groups increases electrostatic repulsion, disrupting the assembly. | Gel-to-sol transition. |

| Increase in Temperature | Disrupts noncovalent interactions (hydrogen bonds, π-π stacking) through increased thermal energy. | Gel-to-sol transition (melting). |

| Decrease in Temperature | Allows for the reformation of noncovalent interactions, leading to network formation. | Sol-to-gel transition (setting). |

Fabrication of Molecular Rods and Nanoscale Assemblies

Beyond fibrous gels, the rigid, linear structure of the biphenyl core in this compound makes it an ideal monomer for the synthesis of well-defined, rod-like nanoscale structures. Research has demonstrated that water-soluble variants of this compound can be used to create molecular rods of precise, nanometer-scale lengths. nih.govcpcscientific.comnih.gov

A water-soluble version of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid (termed Abc) was developed by adding lysine-like side chains to the biphenyl unit, creating a monomer named Abc²ᴷ. nih.govnih.gov The Fmoc-protected building block, Fmoc-Abc²ᴷ(Boc)-OH, can be used in standard Fmoc-based solid-phase peptide synthesis to create oligomers. nih.govcpcscientific.com By repeating the coupling of this monomer, researchers can construct water-soluble, rod-like molecules with lengths that are direct multiples of the monomer length, which is approximately 1.0 nm. nih.govnih.gov

Molecular modeling and fluorescence resonance energy transfer (FRET) studies have confirmed that these oligomers behave as relatively straight and rigid rods. nih.govcpcscientific.comnih.gov This precise control over length and rigidity is difficult to achieve with other molecular systems. These molecular rods can be combined with standard amino acids to create hybrid peptides, opening up possibilities for their use as rigid spacers in nanotechnology, materials science, and biology. nih.gov

Controlled Length Polymerization of Biphenyl-Amino Acid Building Blocks

The self-assembly of building blocks like this compound into one-dimensional nanostructures is a form of non-covalent synthesis known as supramolecular polymerization. rsc.org Unlike conventional covalent polymerization, this process relies on reversible non-covalent interactions to form polymer-like chains. rsc.org A key challenge and area of research in this field is achieving control over the length and dispersity of these supramolecular polymers, which is critical for tailoring their material properties for specific applications. researchgate.net

The primary mechanism for achieving this control is through a process known as living supramolecular polymerization. This process is characterized by distinct nucleation and elongation phases. The initial formation of a stable nucleus (a small aggregate of monomers) is often a slow and energetically unfavorable step. Once a nucleus is formed, the subsequent addition of monomers to its ends (elongation) is a much faster and more favorable process. By manipulating the conditions to control the number of nuclei formed, one can dictate the final length of the resulting fibers; fewer nuclei lead to longer fibers as they consume the available monomer pool.

A practical method to exploit this mechanism is "seeded growth". researchgate.net In this technique, a solution of unassembled monomers (at a concentration below that required for spontaneous nucleation but above that for elongation) is introduced to a small number of pre-formed short fibers, known as "seeds". These seeds act as templates, bypassing the slow nucleation step and initiating polymerization from their ends. The final length of the nanofibers can be precisely controlled by adjusting the ratio of monomer concentration to the number of seeds added. This strategy allows for the production of supramolecular polymers with well-defined average lengths and narrow length distributions, a crucial requirement for creating materials with predictable and reproducible properties.

| Feature | Description | Implication for Length Control |

| Driving Forces | The assembly is driven by non-covalent interactions, primarily π-π stacking of the Fmoc and biphenyl groups and hydrogen bonding along the peptide-like backbone. nih.gov | The strength and directionality of these interactions determine the stability and morphology of the resulting supramolecular polymer. |

| Mechanism | Follows a nucleation-elongation pathway, where a slow nucleation step is followed by a rapid elongation phase. | By controlling the number of nucleation events, the final length of the polymers can be influenced. |

| Control Strategy | Seeded Growth : Introducing pre-formed aggregates ("seeds") to a monomer solution bypasses the nucleation step, allowing for controlled elongation from the seed ends. researchgate.net | The ratio of monomer-to-seed concentration directly correlates with the final average length of the supramolecular polymers. |

Applications in Nanobiotechnology and Nanomedicine

The self-assembling properties of this compound and related biphenyl-amino acid building blocks make them highly valuable for creating functional materials for nanobiotechnology and nanomedicine. The resulting nanostructures, particularly hydrogels composed of entangled nanofibers, serve as versatile platforms for a range of biomedical applications. researchgate.netnih.gov

Tissue Engineering: Supramolecular hydrogels formed from these building blocks create three-dimensional scaffolds that mimic the fibrous architecture of the natural extracellular matrix (ECM). researchgate.netnih.gov These biomimetic environments have been shown to be highly effective for cell culture, promoting cell adhesion, proliferation, and differentiation. nih.gov For instance, composite hydrogels combining Fmoc-diphenylalanine (a structurally similar building block) with hyaluronic acid have been developed for bone regeneration. nih.gov These scaffolds support the growth of cells and have demonstrated the ability to induce bone formation in defect models. nih.gov Similarly, specific peptide sequences incorporated into these self-assembling systems can enhance the regeneration of neurons, indicating their potential for nerve tissue engineering. scispace.com The biocompatibility and biodegradability of these peptide-based materials are key advantages for such in-vivo applications. mdpi.com

Drug Delivery: The nanofibrous network of the hydrogels can effectively encapsulate therapeutic molecules, making them excellent candidates for drug delivery systems. researchgate.netnih.gov Self-assembled hydrogels based on Fmoc-diphenylalanine have been evaluated as vehicles for delivering drugs like indomethacin. researchgate.net The release of the drug can be sustained over time, which is beneficial for localized and long-term therapy. nih.gov A significant feature of these supramolecular gels is their thixotropic, or shear-thinning, property. This allows them to be injected through a syringe, transitioning from a gel to a solution under stress and then rapidly re-forming the gel network at the target site. researchgate.net This injectability makes them ideal for minimally invasive delivery of therapeutic agents. researchgate.netnih.gov

Antimicrobial Materials: Fmoc-protected amino acids, including those with aromatic side chains, can self-assemble into structures that possess inherent antimicrobial activity. beilstein-journals.orgnih.gov The mechanism is thought to involve the disruption of the bacterial cell wall and membrane by the self-assembled nanostructures. chemrxiv.org These materials are often selectively effective against Gram-positive bacteria. beilstein-journals.org Furthermore, these peptide-based systems can be used in combination with conventional antibiotics to create synergistic effects, potentially helping to overcome antibiotic resistance. chemrxiv.orgchemrxiv.org For example, co-assembly of an antimicrobial peptide unit with a hydrogel-forming unit can create a stable hydrogel that selectively kills bacteria like Staphylococcus aureus while maintaining good biocompatibility. beilstein-journals.org

| Application | Key Material Property | Mechanism / Example |

| Tissue Engineering | Biomimetic nanofibrous scaffold mimicking the extracellular matrix (ECM). nih.govnih.gov | Provides physical support for cell adhesion, growth, and differentiation. Used in bone and nerve regeneration. nih.govscispace.com |

| Drug Delivery | Porous hydrogel network capable of encapsulating drugs; injectable (thixotropic) nature. researchgate.netnih.gov | Allows for sustained, localized release of therapeutic agents. Fmoc-FF hydrogels used to deliver indomethacin. researchgate.net |

| Antimicrobial Agents | Self-assembly into nanostructures that interact with and disrupt bacterial membranes. chemrxiv.org | Fmoc-amino acid hydrogels show selective activity against Gram-positive bacteria and can be used to combat antibiotic resistance. beilstein-journals.orgchemrxiv.org |

Pharmacological and Biological Research Applications

Discovery and Development of Bioactive Agents

The biphenyl (B1667301) carboxylic acid framework is a recognized pharmacophore in various therapeutic areas. The addition of the Fmoc-amino group provides a handle for peptide synthesis and further functionalization, enabling the creation of diverse chemical libraries for screening and development.

The vitronectin receptor, also known as the αvβ3 integrin, is implicated in various pathological processes, including tumor metastasis, osteoporosis, and restenosis. Antagonists of this receptor are therefore of significant therapeutic interest. Research into biphenyl-based compounds has identified them as potent vitronectin receptor antagonists.

Screening of combinatorial libraries built around a biphenyl moiety has led to the identification of compounds with subnanomolar activity against the αvβ3 receptor. These antagonists demonstrate selectivity over related integrins like GPIIbIIIa and have shown functional activity in inhibiting human smooth muscle cell migration, a key process in restenosis. The development of these antagonists often starts from building blocks like para-bromo phenylalanine, which can be elaborated into complex biphenyl structures, showcasing the utility of rigid scaffolds in achieving high-affinity binding.

The E2 protein of the Human Papillomavirus (HPV) is essential for viral replication, making it an attractive target for antiviral drug development. Biphenyl compounds containing a carboxylic acid have been identified as inhibitors of the HPV-E2 protein's DNA-binding function.

Nuclear Magnetic Resonance (NMR)-based screening has shown that these compounds bind to a site near the DNA recognition helix of the E2 protein, effectively blocking its interaction with viral DNA. This inhibitory action is crucial for disrupting the HPV life cycle. Structure-activity relationship (SAR) studies combining biphenyl and biphenyl ether scaffolds have yielded potent inhibitors, demonstrating that the biphenyl carboxylic acid core is a promising starting point for novel anti-HPV agents. Further research has also explored biphenylsulfonacetic acid derivatives as allosteric inhibitors of the HPV E1 helicase, another critical enzyme for viral replication.

Anticancer Activity: Biphenyl derivatives are integral to the structure of numerous compounds with pharmacological activities, including anticancer properties. The biphenyl carboxylic acid scaffold, in particular, has been a focus of research for developing new chemotherapeutics. A library of small molecule biphenyl carboxylic acids, synthesized via Suzuki-Miyaura coupling, showed significant in vitro anticancer activity against human breast cancer cell lines (MCF-7 and MDA-MB-231). Certain derivatives exhibited outstanding activity, comparable to the standard reference drug Tamoxifen, while showing no toxic effects on normal cells.

Other biphenyl-based molecules have been shown to inhibit critical cell cycle proteins. For instance, a nonplanar analogue of fascaplysin, which incorporates a biphenyl-4-carboxylic acid moiety, acts as a specific inhibitor of Cdk4-cyclin D1 and also disrupts tubulin polymerization, leading to cell cycle arrest at both G0/G1 and G2/M phases.

| Compound Class | Cancer Cell Line | Target/Mechanism | Reported Activity (IC₅₀) |

| Substituted Biphenyl Carboxylic Acids | MCF-7 (Breast) | Not Specified | 9.92 ± 0.97 µM |

| Substituted Biphenyl Carboxylic Acids | MDA-MB-231 (Breast) | Not Specified | 9.54 ± 0.85 µM |

| Biphenyl-4-carboxylic acid-[2-(1H-indol-3-yl)-ethyl]-methylamide | HCT-116, NCI-H460 (in vivo) | Cdk4, Tubulin Polymerization | Efficacious in mouse xenograft models |

Antimicrobial Activity: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a key component of the title compound, is not merely an inert synthetic handle. Research has revealed that Fmoc-conjugated amino acids, such as Fmoc-phenylalanine, possess inherent antibacterial properties. These molecules exhibit surfactant-like characteristics that can disrupt bacterial cell membranes.

Studies have demonstrated that Fmoc-phenylalanine can inhibit the formation of and eradicate existing biofilms of clinically relevant bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves reducing extracellular matrix components and altering membrane integrity. This suggests that incorporating the Fmoc-amino moiety into larger structures, such as the biphenyl-4-carboxylic acid scaffold, could be a strategy for developing novel antimicrobial agents or materials for anti-biofilm coatings.

Targeted Molecular Probes and Biosensors

While direct applications of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid as a molecular probe or in biosensors are not extensively documented in the literature, its structural components suggest potential utility in this area. The Fmoc group contains a fluorenyl ring system, which is known for its fluorescent properties. This intrinsic fluorescence could potentially be harnessed for detection purposes.

The development of biosensors often relies on modifying surfaces with specific recognition elements. For example, electrochemical DNA biosensors have been created by attaching probes to modified electrodes to detect specific gene sequences. Given that this compound possesses a carboxylic acid group for surface attachment and an amino group (once deprotected) for further conjugation, it could serve as a linker molecule in the construction of novel biosensing platforms. Its rigid biphenyl structure could help in presenting recognition elements in a well-defined orientation, potentially enhancing sensor sensitivity and selectivity.

Influence on Biological Systems through Conformational Control

The rigid nature of the biphenyl unit in this compound makes it an excellent building block for controlling the three-dimensional structure of peptides and other macromolecules. The incorporation of such conformationally constrained amino acid mimics is a powerful strategy in peptide design to enhance biological activity, stability, and receptor subtype selectivity.

When used in solid-phase peptide synthesis, these constrained building blocks can induce specific secondary structures, such as helical or turn conformations. The resulting peptidomimetics have a more defined shape, which can lead to a more precise and higher-affinity interaction with their biological targets, such as receptor binding pockets. By restricting the conformational freedom of a peptide, researchers can perform detailed structure-activity relationship (SAR) studies to understand the optimal geometry required for biological function. This approach has been successfully used to improve the selectivity of opioid peptide analogues, demonstrating the profound impact of conformational control on pharmacological outcomes.

Computational and Spectroscopic Characterization in Research

Computational Modeling and Simulation

Computational studies provide invaluable insights into the molecular properties of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid at an atomic level, guiding experimental design and interpreting results.

Conformational energy calculations, often employing high-level quantum mechanical methods like second-order Møller-Plesset (MP2) theory or coupled cluster theory, are used to determine the relative stability of different conformers. nih.govresearchgate.net For carboxylic acids, these calculations can elucidate the energy differences between various orientations of the carboxyl group, such as syn and anti conformations. nih.gov The presence of the large Fmoc group introduces significant steric considerations, and these calculations help identify the lowest energy (most stable) three-dimensional structure of the molecule. strath.ac.ukresearchgate.net

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Expected Behavior |

| C(3')-C(4')-N-C(Fmoc) | Rotation around the C-N bond | Influences the orientation of the Fmoc group relative to the biphenyl (B1667301) ring. |

| C(5')-C(4')-C(1)-C(2) | Rotation around the biphenyl C-C bond | Determines the twist angle between the two phenyl rings, affecting molecular shape and potential for π-stacking. |

| C(3)-C(4)-C(O)-OH | Rotation around the C-C bond of the carboxylic acid | Defines the orientation of the carboxyl group relative to its attached phenyl ring. |

| C(4)-C(O)-O-H | Rotation of the carboxyl proton | Can exist in syn and anti conformations, with relative stability influenced by solvent and intramolecular interactions. nih.gov |

This table is illustrative, based on the general principles of conformational analysis.

Density Functional Theory (DFT) is a quantum chemical method widely used to study the electronic structure of molecules like this compound. researchgate.netresearchgate.net These studies can calculate various molecular properties, including dipole moments, molecular electrostatic potentials, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is vital for understanding the molecule's reactivity. For instance, the electrostatic potential map can highlight electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. shd-pub.org.rs

DFT calculations are also employed to model reaction pathways. For example, they can be used to investigate the energetics of the Fmoc group removal (deprotection) or the activation of the carboxylic acid group for coupling reactions, common steps in peptide synthesis where this molecule is used as a linker. harvard.edu By calculating the energy barriers of transition states, researchers can predict reaction kinetics and optimize experimental conditions.

The biphenyl-4-carboxylic acid scaffold is a common feature in molecules designed for therapeutic purposes. rjpbr.com Consequently, derivatives like this compound are of interest in drug discovery, often as part of larger, more complex structures. In silico screening and molecular docking are computational techniques used to predict the binding affinity of a molecule to a biological target, such as a protein receptor. nih.govresearchgate.netcancer.gov

In a typical docking study, the three-dimensional structure of the target protein is used as a receptor. The this compound, or a derivative thereof, is treated as a ligand. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site, calculating a "docking score" that estimates the binding free energy. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds involving the carboxylic acid or amino group, and hydrophobic interactions from the biphenyl and Fmoc moieties, that contribute to binding affinity. researchgate.net This approach allows for the high-throughput virtual screening of large libraries of compounds to identify promising candidates for further experimental testing. cancer.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Rigorous analytical characterization is essential to confirm the chemical identity and purity of synthesized this compound.

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for determining the elemental composition of a molecule. For this compound (C₂₈H₂₁NO₄), HRMS can measure the mass of the molecular ion with very high precision, allowing for unambiguous confirmation of its chemical formula. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, as it typically keeps the molecule intact, primarily showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. harvard.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is invaluable for assessing the purity of a sample by separating the target compound from any starting materials, byproducts, or other impurities before detection by the mass spectrometer. nih.govnih.gov The use of magnetic beads coated with carboxylic acid groups has also been explored as an affinity capture method to extract and concentrate positively charged analytes from complex biological matrices before LC/MS analysis. sci-hub.se

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₂₈H₂₁NO₄

| Ion Species | Formula | Calculated Exact Mass (m/z) |

| [M] | C₂₈H₂₁NO₄ | 435.1471 |

| [M+H]⁺ | C₂₈H₂₂NO₄⁺ | 436.1543 |

| [M+Na]⁺ | C₂₈H₂₁NNaO₄⁺ | 458.1363 |

| [M-H]⁻ | C₂₈H₂₀NO₄⁻ | 434.1398 |

Calculated values are based on the most abundant isotopes of each element.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of a compound in solution. ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to one another.

For this compound, the ¹H NMR spectrum would display a characteristic set of signals. The protons on the biphenyl and fluorenyl aromatic rings would appear in the downfield region (typically 7.0-8.5 ppm). rsc.org The acidic proton of the carboxylic acid is highly deshielded and appears far downfield, often as a broad singlet around 10-13 ppm. chemicalbook.comlibretexts.org The protons of the CH₂ and CH groups of the Fmoc moiety would have distinct signals, and the N-H proton would also be visible, though its position can be variable.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Position is concentration and solvent dependent; signal disappears upon D₂O exchange. libretexts.org |

| Biphenyl & Fmoc Aromatic (Ar-H) | 7.2 - 8.2 | Multiplets | A complex series of signals corresponding to the 16 aromatic protons on the biphenyl and fluorenyl rings. rsc.org |

| Amine (-NH) | ~9.0 - 10.0 | Singlet | Chemical shift can vary; may be broadened. |

| Fmoc Methine (-CH) | ~4.5 - 4.8 | Triplet | The single proton on the 9-position of the fluorene (B118485) ring. |

| Fmoc Methylene (-CH₂) | ~4.2 - 4.4 | Doublet | The two protons adjacent to the fluorene ring system. |

Predicted shifts are based on typical values for Fmoc-amino acids and biphenyl carboxylic acid derivatives and may vary depending on the solvent and experimental conditions. rsc.orgchemicalbook.comrsc.org

Chromatographic Methods (e.g., HPLC, RP-HPLC, UPLC) for Analysis and Purification

The analysis and purification of this compound and related Fmoc-protected amino acids are predominantly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov This technique is highly effective due to the hydrophobic nature of the Fmoc protecting group and the biphenyl core. Ultra-high-performance liquid chromatography (UPLC) offers a faster and higher-resolution alternative for these analyses. sielc.com

In RP-HPLC, the stationary phase is nonpolar, typically consisting of silica (B1680970) particles chemically bonded with alkyl chains, such as octadecylsilane (B103800) (ODS or C18). google.com The mobile phase is a polar solvent mixture, commonly consisting of water and an organic modifier like acetonitrile (B52724) or methanol. nih.govphenomenex.com The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The hydrophobic Fmoc group and biphenyl structure of the compound lead to strong interactions with the nonpolar stationary phase, resulting in significant retention.

Elution is typically performed using a gradient method, where the proportion of the organic modifier in the mobile phase is gradually increased over time. google.com This progressively decreases the polarity of the mobile phase, weakening the hydrophobic interactions and allowing the compound to elute from the column. Acidic additives, such as trifluoroacetic acid (TFA) or formic acid, are frequently added to the mobile phase at low concentrations (e.g., 0.1%). google.comphenomenex.com These additives serve to suppress the ionization of the carboxylic acid group, leading to sharper peaks and improved chromatographic resolution. phenomenex.com

Detection is most commonly accomplished using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance at specific wavelengths, typically around 220 nm and 265 nm. google.comphenomenex.com The high sensitivity and reproducibility of RP-HPLC make it an indispensable tool for assessing the purity of this compound after synthesis and for its purification from reaction byproducts. nih.gov For applications requiring mass spectrometric analysis (LC/MS), volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsigmaaldrich.com

| Parameter | Typical Condition | Purpose/Rationale | Reference |

|---|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity; suitable for the nonpolar Fmoc-biphenyl structure. | nih.govphenomenex.com |

| Stationary Phase | Octadecylsilane (ODS, C18) bonded silica | Provides a nonpolar surface for hydrophobic interactions with the analyte. | google.com |

| Mobile Phase (A) | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Polar component of the solvent system. Acid suppresses ionization of the carboxyl group. | google.comphenomenex.com |

| Mobile Phase (B) | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Organic modifier; elution strength is increased by raising its concentration. | google.comphenomenex.com |

| Elution Mode | Gradient Elution | Gradually increases the organic modifier concentration for efficient elution and sharp peaks. | google.com |

| Detection | UV Absorbance at ~220 nm or ~265 nm | The Fmoc group has a strong chromophore, allowing for sensitive detection at these wavelengths. | google.comphenomenex.com |

| Flow Rate | 1.0 mL/min (for standard 4.6 mm ID columns) | A typical analytical flow rate providing good separation in a reasonable time. | phenomenex.com |

Spectroscopic Probes for Functional Studies (e.g., Fluorescence Resonance Energy Transfer for Molecular Rod Rigidity)

The unique structural characteristics of this compound, specifically its rigid and elongated biphenyl core, make it a valuable component in the construction of sophisticated spectroscopic probes for biophysical studies. Its incorporation into peptides or other macromolecules allows it to function as a "molecular rod" or "ruler," providing a semi-rigid spacer of a defined length. This property is particularly useful in studies employing Fluorescence Resonance Energy Transfer (FRET).

FRET is a distance-dependent physical process through which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another chromophore (the acceptor) when they are in close proximity (typically 1-10 nm). nih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor. By strategically placing a FRET donor and acceptor pair on a molecule, researchers can measure intramolecular distances and detect conformational changes. nih.gov

When this compound (or its deprotected biphenylalanine counterpart) is incorporated into a peptide sequence between a FRET donor and acceptor, the rigid biphenyl unit serves to hold the donor and acceptor at a relatively fixed distance. This construct can be used to:

Probe Molecular Rigidity: The observed FRET efficiency can be compared to theoretical values to quantify the rigidity and conformational flexibility of the linker containing the biphenyl unit.

Monitor Binding Events: Changes in the conformation or environment of the peptide upon binding to a target molecule can alter the distance or orientation between the FRET pair, leading to a measurable change in FRET efficiency.

Assay Enzymatic Activity: In a FRET peptide substrate designed for protease analysis, the donor and acceptor are positioned on opposite sides of an enzymatic cleavage site. nih.gov The rigid biphenylalanine can be incorporated to optimize the substrate's conformation for enzyme recognition. In the intact state, the quencher (acceptor) suppresses the fluorescence of the donor. Upon cleavage of the peptide by a protease, the donor and acceptor diffuse apart, restoring fluorescence and providing a direct measure of enzyme activity. nih.gov

The choice of the FRET pair is critical and depends on the specific application. The donor's emission spectrum must overlap with the acceptor's absorption spectrum. nih.gov The Fmoc group itself is fluorescent, but more commonly, dedicated fluorophores and quenchers are attached to the peptide chain, for example, at the N-terminus or on the side chain of other amino acid residues like lysine. nih.gov

| FRET Pair Component | Example Compound | Role | Typical Wavelengths (nm) | Reference |

|---|---|---|---|---|

| Donor | (7-Methoxycoumarin-4-yl)-acetyl (Mca) | Fluorophore | Ex: ~325 / Em: ~393 | nih.gov |

| Acceptor | 2,4-Dinitrophenyl (Dnp) | Quencher | Abs: ~365 | nih.gov |

| Donor | 5-Carboxyfluorescein (5-Fam) | Fluorophore | Ex: ~494 / Em: ~522 | nih.gov |

| Acceptor | 4,4-Dimethylamino-azobenzene-4'-carboxylic acid (Dabcyl) | Quencher | Abs: ~453 | nih.gov |

| Donor | (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) (Edans) | Fluorophore | Ex: ~336 / Em: ~490 | nih.gov |

| Acceptor | 4,4-Dimethylamino-azobenzene-4'-carboxylic acid (Dabcyl) | Quencher | Abs: ~453 | nih.gov |

Future Directions and Emerging Research Areas

Integration with "Click Chemistry" and Other Bioconjugation Strategies

The precise construction of complex biomolecular architectures is a cornerstone of modern chemical biology and drug development. Bioconjugation techniques, particularly "click chemistry," offer a pathway to link molecules with high efficiency and specificity. The structure of 4'-(Fmoc-amino)-biphenyl-4-carboxylic acid is well-suited for integration into these strategies.

After deprotection of the Fmoc group to reveal the primary amine, or activation of the carboxylic acid, the molecule can be further functionalized to incorporate bioorthogonal handles, such as azides or alkynes. These groups can then participate in highly specific ligation reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction known for its high yields and compatibility with a wide range of biological molecules. vectorlabs.compeptide.com This reaction forms a stable triazole linkage, connecting the biphenyl-based linker to a target biomolecule. vectorlabs.compeptide.com

The rigid biphenyl (B1667301) spacer offered by this compound is of particular interest. In bioconjugates, such as antibody-drug conjugates (ADCs), the linker's properties can significantly impact the stability, pharmacokinetics, and efficacy of the final product. nih.gov The defined length and conformational rigidity of the biphenyl unit could provide precise control over the spatial relationship between a targeting moiety (like an antibody) and an effector molecule (like a cytotoxic drug).

Future research could explore the synthesis of azide- or alkyne-modified derivatives of 4'-amino-biphenyl-4-carboxylic acid for use in:

Site-Specific Protein Modification: Creating homogenous bioconjugates by targeting specific amino acid residues. nih.gov

Peptide Stapling: Using the biphenyl core as part of a macrocyclic bridge to constrain peptide conformation, potentially enhancing stability and cell permeability. peptide.com

Surface Immobilization: Attaching proteins, peptides, or nucleic acids to surfaces for applications in diagnostics and biomaterials.

| Bioconjugation Strategy | Potential Role of this compound Derivative | Resulting Linkage | Key Advantages |

| CuAAC Click Chemistry | Serves as a precursor to an alkyne- or azide-functionalized rigid linker. | 1,4-disubstituted 1,2,3-triazole | High efficiency, specificity, biocompatibility. vectorlabs.com |

| Amide Bond Formation | The carboxylic acid or the deprotected amine can be coupled to a corresponding functional group on a biomolecule. | Amide | Well-established chemistry, stable bond. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Can be modified to incorporate a strained alkyne (e.g., cyclooctyne) for copper-free click reactions. | Triazole | Avoids copper catalyst cytotoxicity, useful for in-vivo applications. nih.gov |

Development of Next-Generation Functional Materials

The self-assembly of small molecules into ordered supramolecular structures is a powerful bottom-up approach for creating novel functional materials. Fmoc-protected amino acids are particularly known for their ability to self-assemble into nanostructures like hydrogels, fibers, and tapes, driven by a combination of hydrogen bonding, and π-π stacking from the aromatic Fmoc group. beilstein-journals.org

The incorporation of a biphenyl unit in this compound is expected to significantly enhance the π-π stacking and hydrophobic interactions, leading to the formation of highly stable and ordered materials. beilstein-journals.org Future research is likely to explore its use in creating:

Supramolecular Hydrogels: These materials could be used for 3D cell culture, tissue engineering, and as matrices for controlled release, leveraging the inherent biocompatibility of amino acid-based building blocks. beilstein-journals.org

Organic Semiconductors and Conductive Materials: The extended π-conjugated system of the biphenyl core could be exploited in organic electronics after appropriate modification and polymerization.

Mechanoluminescent Materials: Derivatives of biphenyl carboxylic acid have been shown to exhibit mechanoluminescence (light emission upon mechanical stress). google.com This property could be engineered into new materials for applications in damage sensing and security inks.

| Material Type | Driving Force for Self-Assembly | Potential Application | Key Feature from Biphenyl Core |

| Hydrogels | π-π stacking, hydrogen bonding, hydrophobic interactions. | 3D Cell Culture, Drug Delivery. beilstein-journals.org | Enhanced aromatic interactions for gel stability. |

| Liquid Crystals | Anisotropic molecular shape, π-π stacking. | Optical Displays, Sensors. | Rigid, rod-like geometry. |

| Mechanoluminescent Films | Crystalline packing. google.com | Stress Sensing, Security Features. | Potential for efficient triboluminescence. google.com |

Advanced Therapeutic Modalities and Delivery Systems

The development of sophisticated drug delivery systems and advanced therapeutics like antibody-drug conjugates (ADCs) requires molecular components that offer both biocompatibility and precise structural control. This compound is a promising candidate for such applications.

As a component of drug delivery systems, its ability to form robust hydrogels through self-assembly can be exploited to encapsulate and provide sustained release of therapeutic agents. beilstein-journals.org For example, a hydrogel formed from this molecule could serve as a local depot for antibiotics or anti-inflammatory drugs, slowly releasing the payload as the gel biodegrades. beilstein-journals.org

In the realm of ADCs, this compound could function as a rigid and well-defined linker between the antibody and the cytotoxic payload. nih.gov The rigidity of the biphenyl spacer could prevent undesirable interactions between the drug and the antibody, while ensuring the payload is released efficiently at the target site. The synthetic versatility allows for the attachment of the payload at one end (e.g., via the carboxylic acid) and conjugation to the antibody at the other (via the amine), creating a heterobifunctional linker.

Emerging research in this area may focus on:

Stimuli-Responsive Drug Delivery: Incorporating cleavable linkages into the biphenyl structure that respond to specific biological cues (e.g., pH, enzymes) in a tumor microenvironment, triggering localized drug release.

Targeted Nanoparticles: Using the compound as a structural component in self-assembling nanoparticles that can be decorated with targeting ligands for specific cell types.

Challenges and Opportunities in Large-Scale Synthesis and Application

While this compound holds significant promise, its transition from a laboratory-scale reagent to a widely used building block depends on overcoming challenges related to its synthesis and purification.

Challenges:

Purification: Chromatographic purification, often necessary to achieve high purity, is expensive and difficult to scale up. Developing non-chromatographic purification methods is crucial. nih.gov

Green Chemistry: Traditional synthetic routes may involve hazardous solvents and reagents, posing environmental concerns. There is a growing need to develop more sustainable synthetic approaches, potentially using aqueous media. nih.gov

Protecting Group Manipulation: The selective protection and deprotection of the amine and carboxylic acid functionalities can be complex, especially on a large scale. The use of orthogonal protecting groups may be required.

Opportunities:

Process Optimization: There is a significant opportunity to optimize the synthetic route by improving reaction conditions, minimizing steps, and increasing yields.

Chromatography-Free Purification: Inspired by methods developed for other complex Fmoc-amino acids, strategies like temporary copper(II) complexation followed by precipitation could provide a scalable, chromatography-free purification route. nih.govresearchgate.net This method involves protecting the free amine and carboxylic acid with a copper ion, allowing for modification of another part of the molecule, followed by removal of the copper with a chelating agent to precipitate the pure product. nih.govresearchgate.net

Flow Chemistry: Implementing continuous flow manufacturing processes could offer better control over reaction parameters, improve safety, and facilitate scaling.

Aqueous Synthesis: Exploring peptide synthesis and modification in aqueous or micellar media could drastically reduce the reliance on toxic organic solvents, aligning with green chemistry principles. nih.gov

| Aspect | Challenge | Opportunity |

| Synthesis | Multi-step process with potential for low overall yield. | Route optimization and implementation of flow chemistry. |

| Purification | Reliance on costly and non-scalable chromatography. | Development of scalable, non-chromatographic methods like precipitation from a temporary copper complex. nih.govresearchgate.net |

| Cost | High cost associated with complex synthesis and purification. | Economies of scale through process optimization and efficient purification. nih.gov |

| Sustainability | Use of hazardous organic solvents. | Transitioning to greener solvents or aqueous-based synthesis. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.